2,9-Diphenyl-1,10-phenanthroline
Overview
Description
2,9-Diphenyl-1,10-phenanthroline is an organic compound with the molecular formula C24H16N2. It is a derivative of 1,10-phenanthroline, where two phenyl groups are substituted at the 2 and 9 positions. This compound is known for its chelating properties and is widely used in coordination chemistry, particularly in the formation of metal complexes .
Mechanism of Action
Target of Action
The primary target of 2,9-Diphenyl-1,10-phenanthroline is cancer cells, specifically triple negative adenocarcinoma MDA-MB-231 cells . This compound has been shown to possess promising anticancer activity against these cells .
Mode of Action
This compound interacts with its targets through a process called photoactivation . Upon photoactivation, the compound exhibits time-dependent cytotoxic activity . This interaction results in significant changes in the cancer cells, including an increase in cell rounding and detachment, loss of membrane integrity, accumulation of reactive oxygen species (ROS), and DNA damage .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It induces both intrinsic and extrinsic apoptotic pathways, leading to cell apoptosis . Additionally, it inhibits the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its photoactivation and its interaction with cancer cells .
Result of Action
The action of this compound results in significant molecular and cellular effects. These include cell rounding and detachment, loss of membrane integrity, ROS accumulation, DNA damage, and induction of cell apoptosis . These effects confirm that the compound is a potent multi-mechanistic photoactivatable chemotherapeutic drug .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as light, as the compound requires photoactivation to exhibit its cytotoxic activity . The compound’s interaction with its environment, particularly its targets, also plays a crucial role in its action .
Biochemical Analysis
Biochemical Properties
2,9-Diphenyl-1,10-phenanthroline has been shown to possess promising anticancer activity against triple negative adenocarcinoma MDA-MB-231 cells
Cellular Effects
Upon photoactivation, this compound exhibited time-dependent cytotoxic activity . A significant increase in cell rounding and detachment, loss of membrane integrity, ROS accumulation and DNA damage was observed . Flow cytometry and a fluorescent apoptosis/necrosis assay showed an induction of cell apoptosis .
Molecular Mechanism
It has been suggested that it induces apoptosis in cancer cells . This involves a series of events that lead to programmed cell death, including changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Diphenyl-1,10-phenanthroline typically involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the phenanthroline ring system. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,9-Diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted phenanthrolines, quinone derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,9-Diphenyl-1,10-phenanthroline has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound without phenyl substitutions.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of phenyl groups.
4,7-Diphenyl-1,10-phenanthroline: Another derivative with phenyl groups at different positions
Uniqueness: 2,9-Diphenyl-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties enhance its ability to form stable metal complexes with unique photophysical and electrochemical characteristics, making it valuable in various applications .
Properties
IUPAC Name |
2,9-diphenyl-1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(18-9-5-2-6-10-18)26-24(20)23(19)25-21/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCVRVKEIKXBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458144 | |
Record name | 2,9-diphenyl-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25677-69-4 | |
Record name | 2,9-diphenyl-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,9-Diphenyl-1,10-phenanthroline?
A1: this compound (dpp) has the molecular formula C24H16N2 and a molecular weight of 332.40 g/mol.
Q2: What spectroscopic data is available for this compound and its complexes?
A2: this compound and its metal complexes are extensively characterized using various spectroscopic techniques including:
- NMR spectroscopy: 1H and 13C NMR are utilized to determine the structure and dynamics of dpp and its complexes. [, , , , , ]
- UV-Vis Spectroscopy: This technique is used to study the absorption properties of dpp, particularly the metal-to-ligand charge-transfer (MLCT) transitions observed in its copper(I) complexes. [, , , , ]
- Emission Spectroscopy: dpp complexes, especially with copper(I), often exhibit luminescence, and emission spectroscopy is used to study their excited-state properties and lifetimes. [, , , , , ]
- EPR Spectroscopy: This technique is employed to characterize the electronic structure and geometry of paramagnetic dpp complexes, such as those with copper(II) ions. [, , ]
Q3: How does this compound interact with metal ions?
A3: this compound acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a five-membered chelate ring with the metal center. The steric hindrance provided by the phenyl substituents at the 2,9-positions significantly influences the complex's geometry and reactivity. [, , , , , , , , , ]
Q4: What are the downstream effects of this compound complexation with copper ions?
A4: The complexation of dpp with copper ions can lead to several downstream effects:
- Formation of Stable Complexes: dpp forms particularly stable complexes with copper(I) ions due to the steric hindrance protecting the metal center and favoring a tetrahedral geometry. [, , , ]
- Photophysical Properties: Copper(I) complexes of dpp exhibit long-lived, room-temperature luminescence, even in polar solvents, making them attractive for applications in photochemistry and photocatalysis. [, , , , , , , , ]
- Electrochemical Switching: Copper(I/II) complexes with dpp and other ligands can be switched between different coordination geometries by changing the copper oxidation state. This property is exploited in the design of molecular machines and devices. [, , , , , ]
- Intermolecular Interactions: The phenyl substituents in dpp can participate in π-π stacking interactions, influencing the packing and properties of the complexes in the solid state. [, , ]
Q5: What is the stability of this compound copper(I) complexes in various solvents?
A5: Copper(I) complexes of dpp are known for their remarkable stability, even in polar solvents like methanol and water, compared to copper(I) complexes with less bulky ligands. This stability is attributed to the steric protection provided by the phenyl substituents. [, , ]
Q6: How does the structure of this compound influence its material compatibility and stability?
A6: The 2,9-diphenyl substitution pattern in dpp plays a crucial role in its material compatibility and stability by:
- Enhancing Solubility: The phenyl groups increase the lipophilicity of dpp, improving its solubility in organic solvents, which is beneficial for applications in organic electronics and catalysis. [, , ]
- Promoting Crystallization: The planar and rigid structure of dpp, along with the potential for π-π stacking interactions, can facilitate crystallization and lead to well-defined solid-state structures. [, , , , ]
- Modulating Redox Potentials: The electronic properties of dpp, and thus the redox potentials of its metal complexes, can be fine-tuned by introducing electron-donating or -withdrawing substituents on the phenyl rings. [, , ]
Q7: Are there any catalytic applications of this compound complexes?
A7: Copper(I) complexes of dpp have been investigated as photoredox catalysts for organic reactions, including atom transfer radical addition (ATRA) and allylation reactions. The long excited-state lifetimes and favorable redox properties of these complexes make them suitable for these applications. [, , ]
Q8: Have computational methods been used to study this compound and its complexes?
A8: Yes, computational chemistry and modeling techniques, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to:
- Investigate electronic structures and optical properties: Calculations provide insights into the nature of the MLCT excited states and their influence on the photophysical properties of dpp complexes. [, , , , ]
- Study structural changes upon excitation: Theoretical calculations help visualize and understand the "flattening" distortion that occurs in copper(I) dpp complexes upon photoexcitation. [, ]
- Explore structure-activity relationships (SAR): By systematically modifying the dpp structure in silico, researchers can predict the impact on complex stability, redox potentials, and other properties, guiding the development of new materials with tailored characteristics. [, , ]
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